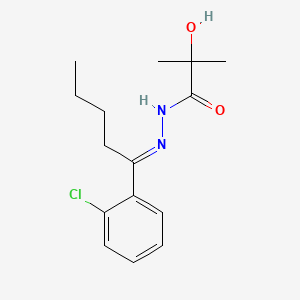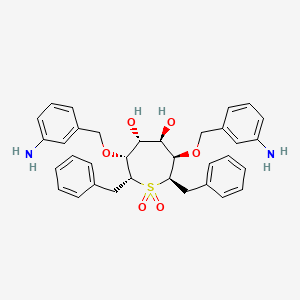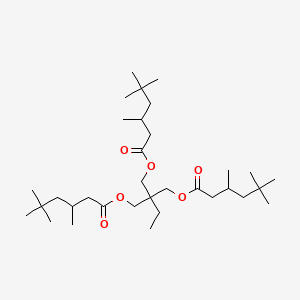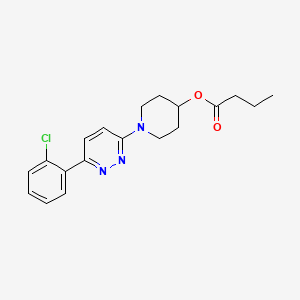
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione is an organic compound that features a cyclohexyl group substituted with a 1,1-dimethylpropyl group and a naphthalenedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is synthesized by reacting cyclohexanone with a suitable alkylating agent, such as 1,1-dimethylpropyl bromide, under basic conditions.
Coupling with Naphthalenedione: The cyclohexyl intermediate is then coupled with 1,4-naphthoquinone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalenedione moiety can be reduced to form a dihydro derivative.
Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-1,4-naphthoquinone
- 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-methoxy-1,4-naphthalenedione
Uniqueness
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione is unique due to the presence of both a hydroxyl group and a naphthalenedione moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
92448-79-8 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[4-(2-methylbutan-2-yl)cyclohexyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C21H26O3/c1-4-21(2,3)14-11-9-13(10-12-14)17-18(22)15-7-5-6-8-16(15)19(23)20(17)24/h5-8,13-14,22H,4,9-12H2,1-3H3 |
Clave InChI |
NGBRAXXHMYFKNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



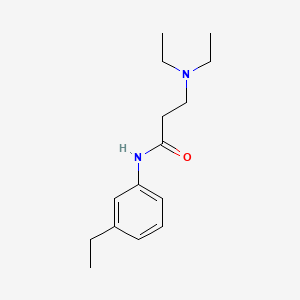


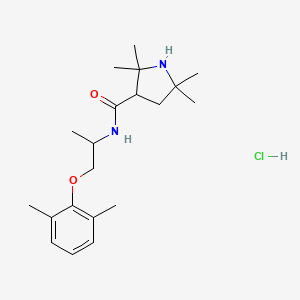
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

